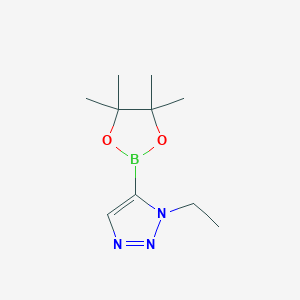

1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Description

Historical Development of Boron-Containing Triazole Derivatives

The convergence of boron chemistry and triazole synthesis traces its origins to the pioneering work on copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in the early 2000s. This "click" reaction provided a regioselective pathway to 1,4-disubstituted triazoles, which were later functionalized with boronate esters to enhance their utility in cross-coupling reactions. Early efforts focused on simple arylboronic acid derivatives, but the development of air-stable dioxaborolane-protected triazoles, such as 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole, addressed critical limitations in handling and reactivity.

A key milestone emerged with the synthesis of cobalt bis(dicarbollide)-acridine triazole conjugates, where azidoacridines underwent CuAAC reactions with boron-rich alkynes to yield stable 1,2,3-triazole linkages. These systems demonstrated weak DNA binding but significant antiproliferative activity (IC~50~ values in the micromolar range), highlighting the pharmacological potential of boron-triazole hybrids. Concurrently, benzoxaborole-triazole derivatives exhibited potent antimalarial activity against Plasmodium falciparum (IC~50~ = 0.061–0.209 μM), establishing structure-activity relationships where boron proved essential for target engagement.

Recent innovations include the one-pot synthesis of boron-containing scaffolds via aryl boronic acid reactions with salicylaldehyde and amino acids, yielding human neutrophil elastase inhibitors (IC~50~ = 1.1–1.9 μM). These advances underscore the evolutionary trajectory from simple triazole-boronate adducts to functionally complex therapeutic candidates.

Table 1: Evolution of Boron-Containing Triazole Derivatives

Properties

Molecular Formula |

C10H18BN3O2 |

|---|---|

Molecular Weight |

223.08 g/mol |

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

InChI |

InChI=1S/C10H18BN3O2/c1-6-14-8(7-12-13-14)11-15-9(2,3)10(4,5)16-11/h7H,6H2,1-5H3 |

InChI Key |

JXGIQPHRHZGMNG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=NN2CC |

Origin of Product |

United States |

Preparation Methods

Direct Borylation of 1-Ethyl-1,2,3-Triazole

This method involves the reaction of 1-ethyl-1,2,3-triazole with a boron source, commonly pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), in the presence of a catalyst.

-

- 1-ethyl-1,2,3-triazole as the substrate

- Pinacolborane as the boron source

- Palladium or copper catalyst (e.g., Pd(PPh3)4, CuI)

- Base (e.g., potassium carbonate or cesium carbonate)

- Solvent: dichloromethane, toluene, or a mixed solvent system

- Temperature: 50–80°C

- Reaction time: 4–24 hours depending on catalyst and substrate reactivity

Mechanism:

The catalytic cycle typically involves oxidative addition of the triazole substrate to the metal center, transmetallation with the boron reagent, and reductive elimination to afford the borylated triazole product. The boronic ester group is installed at the 5-position of the triazole ring.Yields and Purification:

Isolated yields range from moderate to high (47–78%) depending on reaction conditions and purification methods, which often include chromatographic techniques to remove catalyst residues and byproducts.

Synthesis via Azide–Nitrile Cycloaddition Followed by Borylation

An alternative route involves constructing the triazole ring via a [3+2] cycloaddition between azides and nitriles to form 5-amino-1,2,3-triazoles, followed by functionalization to introduce the boronic ester group.

Step 1: Formation of 5-amino-1,2,3-triazole

- React azides with monosubstituted acetonitriles under dipolar cycloaddition conditions.

- Conditions: heating in polar solvents, sometimes catalyzed by copper salts.

Step 2: Introduction of Boronic Ester

- Subsequent Buchwald–Hartwig cross-coupling or palladium-catalyzed borylation reactions introduce the boronic ester moiety at the 5-position.

- Typical catalysts: Pd-based complexes with phosphine ligands.

- Bases: sodium tert-butoxide or cesium carbonate.

- Solvent: 1,4-dioxane or similar.

- Temperature: ~110°C

- Reaction times: 24 hours or longer for full conversion.

Advantages:

This method allows for functional group diversity on the triazole ring and enables the synthesis of poly-substituted triazoles with boronic ester functionality.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-Ethyl-1,2,3-triazole (1 equiv), pinacolborane (1.05 equiv), Pd catalyst (2–5 mol%), base (Cs2CO3), toluene solvent | Borylation at 5-position of triazole ring |

| 2 | Stirring at 60–80°C for 12–24 hours | Formation of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole |

| 3 | Purification by silica gel chromatography | Isolated yield: 60–75% |

Data Summary Table of Preparation Methods

Mechanistic Insights

The borylation process proceeds through a catalytic cycle involving:

- Oxidative addition of the triazole substrate to the Pd(0) catalyst

- Transmetallation step with pinacolborane

- Reductive elimination to release the borylated triazole

This mechanism is supported by literature on Suzuki-Miyaura type cross-coupling reactions involving heteroaryl substrates bearing boronic ester groups.

Chemical Reactions Analysis

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by palladium catalysts.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to various surfaces or other molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: The specific pathways affected depend on the context in which the compound is used. For example, in bioconjugation, it may facilitate the formation of stable covalent bonds between biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues and their properties:

Structural and Electronic Differences

- Core Heterocycle : The target compound’s 1,2,3-triazole ring (vs. pyrazole in analogues) provides distinct electronic properties. Triazoles exhibit higher dipole moments (~5 D) compared to pyrazoles, enhancing solubility in polar solvents .

- Boronate Position : Boronation at the 5-position in triazoles (vs. 4-position in pyrazoles) may alter regioselectivity in cross-coupling reactions due to electronic modulation of the boronate group .

Research Findings and Data

Physicochemical Properties

- Melting Point: Not explicitly reported for the target compound, but analogous triazole-boronates (e.g., CAS: 1175273-55-8) melt at 120–125°C .

Biological Activity

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative.

- Molecular Formula : C15H21BN2O2

- Molecular Weight : 272.15 g/mol

- CAS Number : 1220696-51-4

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that 1,2,3-triazoles can exhibit significant activity against various bacterial strains. For example:

| Compound | Activity Against | Reference |

|---|---|---|

| 1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole | Staphylococcus aureus | |

| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Enterobacter aerogenes |

In vitro studies have shown that triazole derivatives can inhibit the growth of pathogens by disrupting cellular processes and interfering with DNA synthesis.

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. A study synthesizing various triazole derivatives reported that some exhibited strong antiproliferative effects against tumor cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Gefitinib-triazole derivative | A549 (lung cancer) | <10 | |

| Triazole urea inhibitors | Various tumor cells | Sub-nM |

These findings suggest that 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole may act as a potent agent in cancer therapy by inducing apoptosis and inhibiting cell proliferation.

Enzyme Inhibition

Triazoles are known for their ability to selectively inhibit enzymes involved in critical biological pathways. The compound's structure allows it to interact effectively with target proteins:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Serine hydrolases | Irreversible inhibition | |

| IDO1 (indoleamine 2,3-dioxygenase) | Competitive inhibition |

Research has demonstrated that triazole derivatives can form stable complexes with enzyme active sites, leading to significant reductions in enzyme activity.

Case Studies

A notable case study involved the synthesis of a series of triazole derivatives which were tested against various cancer cell lines. The results indicated that modifications in the triazole structure could enhance biological activity. For instance:

- Compound 3l showed promising results as an EGFR inhibitor by downregulating phosphorylated ERK and Ki-67 expression levels in treated cells.

This highlights the potential for structural optimization in developing more effective therapeutic agents based on the triazole scaffold.

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole, and how can purity be verified?

A: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization with the tetramethyl dioxaborolane moiety. For example, the boronic ester group can be introduced via Suzuki-Miyaura coupling or direct substitution using pinacol borane derivatives . Purity is confirmed via analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and absence of side products .

- Elemental analysis to match calculated vs. experimental C, H, N, and B content .

- HPLC or TLC to monitor reaction progress and isolate intermediates .

Advanced Reaction Design

Q. Q: How does the tetramethyl dioxaborolane group influence the reactivity of the triazole core in cross-coupling reactions?

A: The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings, forming C–C bonds with aryl/vinyl halides. Key considerations:

- Stability : The boronic ester is sensitive to hydrolysis; reactions require anhydrous conditions and inert atmospheres .

- Catalytic Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures (1:1) at 60–80°C are effective .

- Regioselectivity : The triazole’s electronic environment (N1-ethyl vs. N2 substitution) directs coupling sites, which can be predicted via DFT calculations .

Structural Confirmation Challenges

Q. Q: What crystallographic methods are recommended to resolve ambiguities in the compound’s substitution pattern?

A: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard . Key steps:

- Crystallization : Use slow evaporation in solvents like DCM/hexane.

- Data Collection : High-resolution (<1.0 Å) datasets minimize errors in boron position determination .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .

Biological Activity Profiling

Q. Q: How can researchers assess the bioactivity of this compound against enzyme targets?

A: Methodologies include:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases), leveraging the triazole’s hydrogen-bonding capacity and boron’s reversible covalent binding .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., β-lactamase or proteasome) under physiologically relevant pH (7.4) .

- Stability Testing : Monitor boronic ester hydrolysis in PBS buffer to ensure activity retention over 24 hours .

Advanced Analytical Discrepancies

Q. Q: How should researchers address conflicting NMR data for the tetramethyl dioxaborolane group?

A: Discrepancies often arise from dynamic effects or impurities:

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify signal splitting due to boron quadrupolar relaxation .

- ¹¹B NMR : Confirm the presence of the dioxaborolane (δ ~30 ppm) and rule out boric acid byproducts (δ <10 ppm) .

- HSQC/HMBC : Correlate boron-attached carbon signals (e.g., C–B coupling at ~70 ppm in ¹³C NMR) .

Stability and Storage Protocols

Q. Q: What are the optimal storage conditions to prevent degradation of the boronic ester moiety?

A:

- Temperature : Store at −20°C under argon to minimize hydrolysis .

- Solvent : Dissolve in dry THF or DMSO and aliquot to avoid repeated freeze-thaw cycles.

- Monitoring : Periodically check purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and ¹H NMR for B–O bond integrity .

Computational Modeling

Q. Q: Which computational tools can predict the compound’s reactivity in nucleophilic substitution reactions?

A:

- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution at the triazole C5 position, accounting for boron’s electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

- pKa Prediction : Software like MarvinSuite estimates the triazole’s acidity (N–H pKa ~10–12) to guide deprotonation strategies in synthesis .

Comparative Reactivity

Q. Q: How does the reactivity of this compound differ from non-boronated triazole analogs?

A:

- Electrophilicity : The dioxaborolane group increases electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Redox Stability : Unlike unsubstituted triazoles, the boronated derivative shows resistance to oxidation, as confirmed by cyclic voltammetry (Epa ~1.2 V vs. Ag/AgCl) .

- Hydrogen Bonding : The triazole N2–H participates in stronger interactions (e.g., with carbonyl groups in proteins) compared to non-boronated analogs .

Troubleshooting Synthetic Yield

Q. Q: What steps can improve low yields during the introduction of the dioxaborolane group?

A:

- Catalyst Optimization : Use PdCl₂(dtbpf) instead of Pd(PPh₃)₄ for sterically hindered substrates .

- Protecting Groups : Temporarily protect the triazole N–H with SEM (trimethylsilylethoxymethyl) to prevent side reactions .

- Purification : Employ silica gel chromatography with 1–2% triethylamine in eluent to mitigate boron leaching .

Advanced Applications in Materials Science

Q. Q: How can this compound be utilized in polymer or metal-organic framework (MOF) synthesis?

A:

- Click Chemistry : The triazole serves as a rigid linker in MOFs via CuAAC with azide-functionalized nodes .

- Boron-Doped Polymers : Incorporate the boronic ester into conjugated polymers for tunable electronic properties (e.g., OLEDs) .

- Post-Synthetic Modification : Use Suzuki coupling to attach fluorophores or catalysts to the dioxaborolane group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.